(4S,4'S)-4,4'-Dicyclohexyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
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Overview
Description
(4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two p-tolyl groups attached to a biimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves the following steps:
Formation of the Biimidazole Core: The biimidazole core can be synthesized through the condensation of appropriate diamines with glyoxal or its derivatives under acidic conditions.
Introduction of Cyclohexyl and p-Tolyl Groups: The cyclohexyl and p-tolyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or p-tolyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various alkyl halides or aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully reduced biimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.
Biology
In biological research, this compound can be used as a molecular probe to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific biological targets makes it valuable in drug discovery and development.
Medicine
Potential medical applications include its use as a scaffold for designing new therapeutic agents. The compound’s structural features can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole: This compound shares a similar biimidazole core but differs in the substituents attached to the core.
(4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole: Another related compound with different alkyl and aryl groups.
Uniqueness
The uniqueness of (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific combination of cyclohexyl and p-tolyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring stability and specific interactions with other molecules.
Properties
IUPAC Name |
(4S)-4-cyclohexyl-2-[(4S)-4-cyclohexyl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4/c1-23-13-17-27(18-14-23)35-21-29(25-9-5-3-6-10-25)33-31(35)32-34-30(26-11-7-4-8-12-26)22-36(32)28-19-15-24(2)16-20-28/h13-20,25-26,29-30H,3-12,21-22H2,1-2H3/t29-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQIGIKVMRYVOY-LOYHVIPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(N=C2C3=NC(CN3C4=CC=C(C=C4)C)C5CCCCC5)C6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C[C@@H](N=C2C3=N[C@H](CN3C4=CC=C(C=C4)C)C5CCCCC5)C6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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